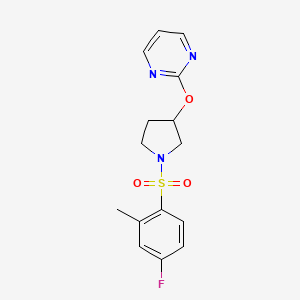

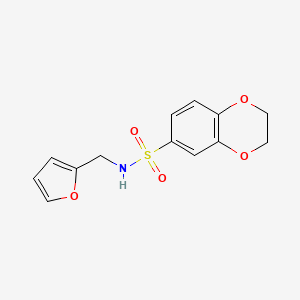

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

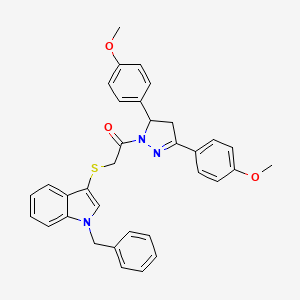

The compound “N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic molecule that contains a furan ring, a benzodioxine ring, and a sulfonamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzodioxine is a type of organic compound that contains a benzene ring fused to a dioxin ring . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and benzodioxine rings would likely contribute to the compound’s aromaticity, which could affect its chemical reactivity . The sulfonamide group could also play a role in the compound’s properties and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and aromaticity could affect properties such as its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in synthetic chemistry has led to efficient methods for creating sulfonamides, including those with furan components. For instance, Padwa, Zanka, Cassidy, and Harris (2003) describe an efficient synthesis of furyl sulfonamides through the reaction of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide/zinc chloride, leading to furyl sulfonamides via an in situ generated N-tosyl imine intermediate. This methodology highlights the innovative approaches to synthesizing sulfonamides with specific structural features, such as the furan component, which could be useful in various chemical and pharmaceutical applications (Padwa et al., 2003).

Applications in Material Science

Sulfonamides, particularly those incorporating furan or related heterocycles, have been explored for their potential applications in materials science, including corrosion inhibition. Sappani and Karthikeyan (2014) investigated 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) as a potential inhibitor for mild steel corrosion in a sulfuric acid medium. This study provides insights into the protective capabilities of furan-containing sulfonamides against metal corrosion, suggesting their application in developing new materials or coatings to enhance the durability of metals in corrosive environments (Sappani & Karthikeyan, 2014).

Pharmacological Potential

Exploring the pharmacological potential of sulfonamides, Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, and Shah (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring to investigate their antibacterial potential and inhibition against lipoxygenase. This research suggests that specific sulfonamide derivatives could offer new therapeutic agents for treating inflammatory conditions and bacterial infections, highlighting the versatility and potential of sulfonamide compounds in drug discovery (Abbasi et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include exploring its potential uses, studying its reactivity and properties in more detail, and developing methods for its synthesis . Given the presence of the sulfonamide group, it could be interesting to explore its potential as a pharmaceutical compound .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c15-20(16,14-9-10-2-1-5-17-10)11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8,14H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEUJVMCJFTGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(Anilinocarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2868479.png)

![4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine](/img/structure/B2868480.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid](/img/structure/B2868481.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868482.png)

![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2868494.png)